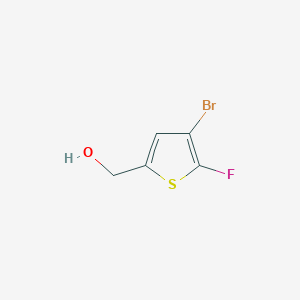

4-Bromo-5-fluoro-2-thiophenemethanol

Description

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal and materials chemistry. nih.govnih.gov Its structural resemblance to a benzene (B151609) ring allows it to function as a bioisostere, often replacing phenyl groups in biologically active compounds to enhance potency, improve pharmacokinetic profiles, or modulate metabolic stability. nih.gov Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govpharmaguideline.com This broad utility has led to the incorporation of the thiophene nucleus in numerous FDA-approved drugs. nih.govrsc.org Beyond medicine, thiophene-based molecules are integral to the field of materials science, serving as essential components in the construction of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic semiconductors. nih.gov

Strategic Role of Halogenation in Modulating Chemical Properties and Reactivity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in organic chemistry for fine-tuning a compound's physical and chemical properties. tcichemicals.com Halogen atoms are highly electronegative and act as powerful substituents that can significantly alter a molecule's polarity, lipophilicity, and metabolic pathways. nih.gov

In synthetic chemistry, halogens serve distinct and strategic roles. Bromine and iodine atoms are particularly valued for their ability to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are pivotal for forming new carbon-carbon bonds. The C-Br bond is sufficiently reactive to serve as a synthetic handle for these transformations. In contrast, the carbon-fluorine (C-F) bond is significantly stronger and less reactive. Fluorine is often incorporated into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and to increase binding affinity with target proteins through favorable electrostatic interactions. nih.gov This differential reactivity allows for selective, stepwise functionalization of polyhalogenated molecules.

Overview of 4-Bromo-5-fluoro-2-thiophenemethanol within the Context of Advanced Chemical Research

This compound is an exemplary modern building block that embodies the principles of strategic halogenation on a privileged scaffold. While specific, dedicated research on this exact molecule is emergent, its structure is purpose-built for advanced chemical synthesis. It serves as a trifunctionalized intermediate, offering three distinct points for chemical modification:

The Bromine Atom (at C4): This is the primary site for cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

The Fluorine Atom (at C5): This halogen imparts specific electronic properties to the thiophene ring and is typically retained in the final molecule to enhance its biological or material properties. nih.gov

The Methanol (B129727) Group (at C2): This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions, providing a route to a different class of derivatives.

The distinct reactivity of the C-Br and C-F bonds makes this compound particularly valuable for sequential and site-selective modifications. A synthetic chemist can first utilize the bromine for a palladium-catalyzed coupling reaction and then, in a subsequent step, modify the methanol group, all while the robust fluorine atom remains intact. This makes this compound a highly valuable precursor for creating libraries of complex molecules for drug discovery and for developing novel fluorinated organic semiconductors. nih.govnih.gov

Table 1: Functional Group Analysis of this compound

| Functional Group | Position | Primary Role in Synthesis | Intended Effect in Target Molecule |

| Thiophene Ring | Core Scaffold | Provides the core aromatic structure. | Bioisosteric replacement for phenyl rings; core of electronic materials. |

| Bromine | C4 | Reactive handle for cross-coupling reactions (e.g., Suzuki, Stille). | Typically replaced during synthesis; not present in the final structure. |

| Fluorine | C5 | Generally non-reactive; directs reactivity of other positions. | Enhances metabolic stability; modulates electronic properties and binding affinity. |

| Methanol (-CH₂OH) | C2 | Site for oxidation, esterification, or etherification. | Provides a point of attachment or can be converted to other functional groups. |

Scope and Objectives of Research Endeavors on Halogenated Thiophenemethanols

Research focused on halogenated thiophenemethanols, including this compound, is driven by the continuous demand for novel and sophisticated chemical building blocks. dntb.gov.ua The primary objectives of these research endeavors include:

Development of Efficient Synthetic Routes: Creating scalable and cost-effective methods to produce polyfunctionalized thiophenes with precise control over the placement of different halogens.

Exploration of Structure-Activity Relationships (SAR): Systematically synthesizing series of related compounds to understand how the position and nature of substituents on the thiophene ring influence biological activity or material performance. rsc.org

Synthesis of Novel Bioactive Molecules: Using these building blocks as key intermediates in the total synthesis of complex natural products or in the design of new therapeutic agents targeting a range of diseases. nih.gov

Creation of Advanced Organic Materials: Incorporating these highly functionalized thiophene units into polymers and small molecules for applications in electronics, such as transistors and solar cells, where the electronic properties can be fine-tuned by halogenation. nih.gov

Ultimately, the goal is to leverage the unique combination of the thiophene scaffold and differential halogenation to access novel chemical space and accelerate the discovery of next-generation medicines and materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrFOS |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

(4-bromo-5-fluorothiophen-2-yl)methanol |

InChI |

InChI=1S/C5H4BrFOS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |

InChI Key |

XJFOBJRYKXYNOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)F)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Bromo 5 Fluoro 2 Thiophenemethanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 4-bromo-5-fluoro-2-thiophenemethanol is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and deoxygenation reactions.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The oxidation of the hydroxymethyl group can yield either the corresponding aldehyde (4-bromo-5-fluoro-2-thiophenecarbaldehyde) or the carboxylic acid (4-bromo-5-fluoro-2-thiophenecarboxylic acid), depending on the oxidant and reaction conditions employed.

Electrochemical oxidation offers a green and efficient alternative to traditional chemical oxidants for the conversion of alcohols to aldehydes and carboxylic acids. This method avoids the use of stoichiometric amounts of often toxic and hazardous oxidizing agents. In a typical electrochemical setup for the oxidation of a substituted 2-thiophenemethanol (B153580), the alcohol would be dissolved in a suitable solvent with a supporting electrolyte. The oxidation potential would be controlled to selectively form either the aldehyde or the carboxylic acid. While specific studies on this compound are not prevalent, the general principles of electrochemical oxidation of benzylic-type alcohols are well-established.

Table 1: Representative Conditions for Electrochemical Oxidation of Alcohols

| Substrate | Electrode Material | Mediator | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzyl alcohol | Graphite | TEMPO | Acetonitrile/Water | Benzaldehyde | >95 |

Note: This table presents data for analogous compounds to illustrate the expected outcomes.

Oxidative cyclization reactions can be employed to construct heterocyclic rings. In the context of a molecule like this compound, if an appropriate intramolecular nucleophile is present on a side chain, oxidation of the alcohol could trigger a cyclization event. For instance, if the thiophene (B33073) ring were further substituted with a group capable of acting as a nucleophile, an intramolecular reaction could lead to the formation of a fused ring system. The utility of oxidative cyclization has been demonstrated in the construction of tetrahydrofuran (B95107) rings from alcohol nucleophiles and radical cation intermediates. nih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound is expected to readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions, typically in the presence of an acid catalyst or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or via other methods such as the use of a Mitsunobu reaction.

Table 2: Illustrative Esterification and Etherification Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | 2-Thiophenemethanol, Acetic Anhydride | Pyridine, room temp. | 2-Thienylmethyl acetate (B1210297) |

Note: This table presents data for analogous compounds to illustrate the expected transformations.

Deoxygenative Radical Transformations

Deoxygenative radical transformations allow for the removal of the hydroxyl group and its replacement with a hydrogen atom or another functional group. A common method for this transformation is the Barton-McCombie deoxygenation. This involves converting the alcohol to a thiocarbonyl derivative, such as a xanthate or a thiocarbamate, which is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or a less toxic alternative). This process would convert this compound into 4-bromo-5-fluoro-2-methylthiophene.

Dehydrative Thioetherification with Thiols

The direct reaction of alcohols with thiols to form thioethers, known as dehydrative thioetherification, is an atom-economical process that produces water as the only byproduct. chemrevlett.com This transformation is typically catalyzed by transition metals or strong acids. chemrevlett.com For this compound, this reaction would involve heating the alcohol with a thiol in the presence of a suitable catalyst to yield the corresponding thioether. A variety of catalysts, including those based on zinc, zirconium, and bismuth, have been developed for this purpose. chemrevlett.comchemrevlett.com

Table 3: Catalyst Systems for Dehydrative Thioetherification of Benzylic Alcohols with Thiols

| Catalyst | Thiol | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| ZnCl2 | Thiophenol | None | Ambient | High |

| ZrCl4/SiO2 | Various aryl/alkyl thiols | None | 50 | Moderate to Excellent |

Note: This table is based on general findings for benzylic-type alcohols and illustrates potential conditions. chemrevlett.com

Reactions of the Thiophene Ring

The thiophene ring in this compound is a versatile scaffold for a variety of chemical transformations. Its reactivity is influenced by the heteroatom and the halogen substituents, which dictate the outcomes of electrophilic aromatic substitutions, metalations, and cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns in Halogenated Thiophenes

Thiophene is an electron-rich aromatic compound that readily undergoes electrophilic aromatic substitution reactions. iust.ac.irwikipedia.org The rate of halogenation of thiophene, for instance, is significantly faster than that of benzene (B151609). iust.ac.ir The position of electrophilic attack is directed by the substituents on the ring. In halogenated thiophenes, the directing effects of the halogens and the inherent reactivity of the thiophene ring positions (the α-positions being more reactive than the β-positions) determine the regioselectivity of the substitution.

For this compound, the 2-position is occupied by the hydroxymethyl group. The available positions for electrophilic attack are C3 and C4. The bromine at C4 and fluorine at C5 are deactivating groups due to their electron-withdrawing inductive effects, which generally slow down the rate of electrophilic substitution. rsc.org However, their ability to donate a lone pair of electrons via resonance can influence the regiochemical outcome. Typically, halogen substituents direct incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this translates to substitution at adjacent and opposite positions.

Considering the electronic properties, the fluorine atom at C5 will deactivate the adjacent C4 position more strongly than the bromine at C4 will deactivate the C3 position. Therefore, electrophilic attack is more likely to occur at the C3 position.

Common electrophilic aromatic substitution reactions for thiophenes include:

Halogenation: Further halogenation can occur under controlled conditions. iust.ac.irresearchgate.net

Nitration: Nitration of thiophenes typically requires milder conditions than for benzene to avoid oxidation of the ring. studysmarter.co.uk

Sulfonation: Sulfonation can be achieved using various sulfonating agents. quimicaorganica.org

Friedel-Crafts Acylation: This reaction is a useful method for introducing acyl groups onto the thiophene ring, often using a Lewis acid catalyst like tin tetrachloride to avoid polymerization. iust.ac.ir

Metalation and Lithiation Reactions for Further Functionalization

Metalation, particularly lithiation, is a powerful tool for the functionalization of halogenated thiophenes. The reaction typically involves the use of a strong base, such as n-butyllithium (n-BuLi), to deprotonate a carbon atom on the ring, forming a highly reactive organolithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

In the case of this compound, the most acidic proton is likely the one at the C3 position, due to the inductive effects of the adjacent bromine and the sulfur atom. Treatment with a strong base would therefore be expected to generate 4-bromo-5-fluoro-2-(hydroxymethyl)thiophen-3-yl)lithium.

Alternatively, halogen-metal exchange can occur, where the bromine atom is exchanged for a lithium atom. This is a common reaction for aryl bromides and can be facilitated by organolithium reagents. This would lead to the formation of (5-fluoro-2-(hydroxymethyl)thiophen-4-yl)lithium. The resulting lithiated species can be used in subsequent reactions, such as Negishi cross-coupling, after transmetalation with a zinc salt. researchgate.netnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Extended Conjugated Systems

The bromine atom at the C4 position of this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules and extended conjugated systems, which are of interest in materials science. jcu.edu.au

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com The bromine at C4 can be readily coupled with various aryl or vinyl boronic acids to introduce new substituents at this position. d-nb.inforesearchgate.netnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The bromine atom on the thiophene ring can be reacted with various terminal alkynes to synthesize alkynyl-substituted thiophenes. soton.ac.ukbeilstein-journals.org These products are valuable intermediates for the synthesis of more complex conjugated systems.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgtechnologynetworks.com The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. This method is known for its high reactivity and functional group tolerance. organic-chemistry.orgrsc.org A one-pot halogen dance/Negishi coupling of dibromothiophenes has been reported for the regiocontrolled synthesis of multiply arylated thiophenes. researchgate.net

Table 1: Overview of Cross-Coupling Reactions for Functionalizing this compound

| Reaction | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst (e.g., Pd(PPh3)4) + Base | 4-Aryl/Vinyl-5-fluoro-2-thiophenemethanol |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | 4-Alkynyl-5-fluoro-2-thiophenemethanol |

| Negishi | Organozinc Reagent | Palladium or Nickel Catalyst | 4-Aryl/Alkyl-5-fluoro-2-thiophenemethanol |

Influence of Bromine and Fluorine Substituents on Reaction Pathways

The presence of both bromine and fluorine atoms on the thiophene ring significantly influences the reactivity and regioselectivity of its chemical transformations through a combination of electronic and steric effects.

Electronic Effects on Electrophilic and Nucleophilic Reactivity

Both bromine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. pharmaguideline.com The deactivating nature of halogens in electrophilic aromatic substitution is a well-established principle. rsc.org

Fluorine is more electronegative than bromine, and thus its inductive effect is stronger. This deactivation is most pronounced at the adjacent carbon atoms. In this compound, the fluorine at C5 will strongly deactivate the C4 position towards electrophiles.

The electron-withdrawing nature of the halogens also makes the thiophene ring more susceptible to nucleophilic aromatic substitution (SNAr), although this is less common for thiophenes than for other aromatic systems unless there are strong electron-withdrawing groups present.

Steric Hindrance and Regioselectivity Directing Effects

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving substituted thiophenes. The size of the substituents can prevent an incoming reagent from attacking a particular position on the ring. The bromine atom is significantly larger than the fluorine atom, and both are larger than a hydrogen atom.

In electrophilic aromatic substitution, the steric bulk of the bromine at C4 and the fluorine at C5, along with the hydroxymethyl group at C2, will influence the approach of the electrophile. Attack at the C3 position is generally less sterically hindered than at other positions.

In metalation reactions, the directing effect of the substituents is critical. The hydroxymethyl group can act as a directing group for ortho-lithiation. However, the acidity of the ring protons is also a key factor.

For cross-coupling reactions, the different reactivities of C-Br and C-F bonds are important. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C4 position without affecting the C-F bond at the C5 position. This chemoselectivity is a valuable tool in the synthesis of complex thiophene derivatives. The steric environment around the C-Br bond, influenced by the adjacent fluorine and the more distant hydroxymethyl group, can also affect the rate and efficiency of the coupling reaction. acs.org

Table 2: Influence of Halogen Substituents on Reactivity

| Effect | Bromine (at C4) | Fluorine (at C5) | Combined Influence on this compound |

|---|---|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing | Very strongly electron-withdrawing | Deactivates the thiophene ring towards electrophilic attack. |

| Resonance Effect (+M) | Weakly electron-donating | Very weakly electron-donating | Directs incoming electrophiles, but is largely outweighed by the inductive effect. |

| Steric Hindrance | Significant | Moderate | Influences regioselectivity by sterically shielding adjacent positions. |

| Reactivity in Cross-Coupling | Highly reactive C-Br bond | Less reactive C-F bond | Allows for selective functionalization at the C4 position. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number of distinct proton environments and their neighboring atoms. For 4-Bromo-5-fluoro-2-thiophenemethanol , the ¹H NMR spectrum is expected to show distinct signals for the methanolic proton (-CH₂OH) and the aromatic proton on the thiophene (B33073) ring. The chemical shift (δ) of these protons, measured in parts per million (ppm), is influenced by the electron-withdrawing effects of the adjacent bromine, fluorine, and sulfur atoms. Furthermore, the coupling constant (J), which describes the interaction between neighboring nuclei, would provide critical information about the spatial relationship between the protons and the fluorine atom.

A detailed analysis of the ¹H NMR spectrum would reveal a singlet for the thiophene proton, with its chemical shift influenced by the adjacent substituents. The methylene (B1212753) protons of the methanol (B129727) group would likely appear as a doublet due to coupling with the fluorine atom, a phenomenon known as H-F coupling. The hydroxyl proton would typically present as a broad singlet, the position of which can be concentration and solvent dependent.

Carbon-¹³ (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in This compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the thiophene ring are particularly informative, reflecting the electronic effects of the bromine and fluorine substituents.

The spectrum would be expected to display five distinct signals corresponding to the four carbons of the thiophene ring and the one carbon of the methanol group. The carbon atom bonded to the fluorine would exhibit a characteristic large coupling constant (C-F coupling), providing a clear diagnostic marker for its identification. The positions of the signals for the carbon atoms bonded to bromine and the hydroxymethyl group would further confirm the substitution pattern on the thiophene ring.

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms in a molecule. For This compound , the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of a single fluorine environment. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic thiophene ring.

Crucially, the coupling of the fluorine nucleus with the adjacent thiophene proton and the methylene protons of the methanol group would result in a complex splitting pattern for the fluorine signal. The magnitude of these coupling constants would provide valuable information about the through-bond and through-space interactions of the fluorine atom, further solidifying the structural assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of This compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational frequencies include a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. The C-H stretching vibrations of the thiophene ring and the methylene group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene ring would be observed in the 1600-1450 cm⁻¹ region. Furthermore, characteristic absorptions corresponding to the C-Br, C-F, and C-S bonds would be present in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further evidence for the compound's structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

The mass spectrum of This compound would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the bromine atom, or other small fragments, providing further corroboration of the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A successful single-crystal X-ray diffraction analysis of This compound would provide an unambiguous determination of its molecular geometry. It would confirm the planar structure of the thiophene ring and the precise positions of the bromine, fluorine, and hydroxymethyl substituents. Furthermore, the analysis would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. This technique offers the ultimate proof of the compound's solid-state molecular architecture.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures, such as those arising from synthetic reaction pathways or metabolic studies, necessitates analytical techniques that combine high-resolution separation with sensitive and specific detection. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of specific analytes like this compound within such matrices. The most relevant and powerful of these for this particular compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like this compound, GC-MS serves as a robust analytical option, provided the compound exhibits sufficient volatility and thermal stability to traverse the gas chromatograph without degradation. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Following separation, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization process causes reproducible fragmentation of the molecule. The resulting mass spectrum provides a unique "fingerprint" characterized by specific mass-to-charge (m/z) ratios of the fragment ions. For this compound, the mass spectrum would be expected to show a distinctive isotopic pattern for bromine-containing fragments, owing to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and often preferred technique, particularly for mixtures containing non-volatile or thermally labile compounds. Separation is achieved via high-performance liquid chromatography (HPLC) based on the analyte's polarity and affinity for the column's stationary phase.

After elution from the HPLC column, the analyte is ionized using softer ionization techniques, most commonly electrospray ionization (ESI). ESI typically preserves the molecular structure, generating a prominent molecular ion peak (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). This allows for the direct determination of the compound's molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to yield daughter ions, providing detailed structural insights. This technique is invaluable for differentiating isomers and identifying unknown components within a mixture. The analysis of thiophene derivatives is a common application for these spectroscopic methods. nih.govresearchgate.netnih.gov

The table below summarizes the type of data that would be generated from the analysis of this compound using these hyphenated techniques.

Interactive Data Table: Illustrative Analytical Parameters for this compound

| Technique | Parameter | Expected Information | Significance for Structural Elucidation |

| GC-MS | Retention Time (RT) | A specific elution time under defined chromatographic conditions. | Helps differentiate the compound from other volatile components in the mixture. |

| Mass Spectrum (EI) | A pattern of fragment ions (m/z). Key fragments would show the characteristic 1:1 isotopic pattern of bromine. | Provides a unique "fingerprint" for the compound and confirms the presence and number of bromine atoms in a fragment. | |

| LC-MS | Retention Time (RT) | A specific elution time based on polarity under a given mobile phase and stationary phase. | Differentiates the compound from other components based on its polarity. |

| Molecular Ion (ESI) | A prominent peak corresponding to the molecular weight (e.g., [M+H]⁺ or [M-H]⁻). | Confirms the molecular weight of the intact molecule, providing a primary piece of identifying information. | |

| MS/MS Fragmentation | A set of daughter ions produced from the fragmentation of the isolated molecular ion. | Provides detailed information about the compound's structural connectivity, confirming the thiophene core and substituent positions. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-5-fluoro-2-thiophenemethanol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic properties of molecules like this compound. DFT calculations, particularly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict its electronic structure. nih.govnih.gov These calculations can determine the distribution of electron density, which is crucial for identifying regions of the molecule that are electron-rich or electron-poor.

This information helps in predicting the molecule's reactivity. For instance, by mapping the molecular electrostatic potential (MEP), researchers can visualize the sites most susceptible to electrophilic or nucleophilic attack. nih.govnih.gov For this compound, the electronegative fluorine and bromine atoms, along with the oxygen of the methanol (B129727) group, would be expected to create distinct regions of negative electrostatic potential, while the hydrogen atoms and the σ-hole on the bromine would correspond to positive potential.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate energetic information, though they are more computationally demanding than DFT. rsc.org

For this compound, ab initio calculations would be essential for obtaining precise values for the total energy, bond energies, and the energy barriers between different conformers. rsc.orgresearchgate.net These high-accuracy calculations are critical for validating the results from less computationally expensive methods like DFT and for building a reliable picture of the molecule's potential energy surface. For example, ab initio calculations on similar molecules like fluoroethanols have been used to correctly predict the relative energies of different rotational isomers (rotamers). rsc.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Conceptual Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. mdpi.com |

This table is interactive. Click on the headers to sort.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to explore its behavior in a broader context, including conformational flexibility and interactions with other molecules.

The presence of a rotatable single bond between the thiophene (B33073) ring and the methanol group (C2-Cα) means that this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements.

Computational methods can be used to rotate this bond systematically and calculate the energy at each step, generating a potential energy profile. The minima on this profile correspond to stable conformers. The stability of these conformers is influenced by a combination of steric hindrance between the hydroxymethyl group and the substituents on the ring (bromine and fluorine) and potential intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nearby fluorine or sulfur atoms. Theoretical investigations on analogous substituted alcohols have shown that the relative energies of conformers can be highly dependent on the solvent environment. rsc.org

The specific atoms within this compound make it a prime candidate for engaging in highly directional and specific non-covalent interactions.

Halogen Bonding: The bromine atom on the thiophene ring can participate in halogen bonding. This is an interaction where the bromine atom acts as an electrophilic species, interacting with a nucleophile (a Lewis base). This occurs due to an anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential known as a σ-hole. tuni.fi

Chalcogen Bonding: The sulfur atom in the thiophene ring, being a chalcogen element, can also engage in similar directional non-covalent interactions. The sulfur atom can act as a chalcogen bond donor, interacting with nucleophiles through its own σ-hole.

Studies on similar halothiophenes have shown that these interactions can have energies ranging from approximately -5 to -20 kJ/mol. tuni.fi Understanding these intermolecular forces is essential for predicting how molecules of this compound will self-assemble in the solid state, which in turn influences material properties like crystal structure and melting point.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is a powerful tool for mapping the energy landscape of a chemical reaction, identifying the most plausible reaction pathways, and understanding the factors that control reaction rates and product selectivity. For this compound, this analysis would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the interactions between reactants, intermediates, transition states, and products.

The process begins with the identification of potential reaction pathways. For instance, in reactions involving the hydroxyl group of this compound, such as esterification or oxidation, different mechanisms can be proposed. Each proposed mechanism is then computationally modeled to locate the stationary points along the reaction coordinate, which include the reactants, products, and any intermediates.

Crucially, the transition state (TS) for each elementary step is located. The TS represents the highest energy point along the reaction pathway and is characterized by having exactly one imaginary vibrational frequency. The geometric and electronic structure of the transition state provides critical information about the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state, known as the activation energy barrier, is a key determinant of the reaction rate. By comparing the activation energies for different proposed mechanisms, the most favorable pathway can be identified. For example, a reaction might proceed through a concerted mechanism with a single transition state or a stepwise mechanism involving one or more intermediates and their corresponding transition states. Computational analysis can distinguish between these possibilities.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactants and products of a specific reaction step. This analysis traces the minimum energy path downhill from the transition state, ensuring the correct mechanistic connection.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry also plays a vital role in predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the identity and structure of a synthesized compound. For this compound, methods like DFT can be employed to calculate various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can be compared with the experimental spectrum to aid in the assignment of peaks and to confirm the proposed structure. Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects or conformational dynamics that may not be fully captured in the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculation of vibrational frequencies is a standard output of a geometry optimization calculation in most quantum chemistry software packages. The predicted frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This theoretical spectrum can be an invaluable tool for assigning the vibrational modes in an experimental spectrum, particularly for complex molecules where many overlapping bands may be present. For this compound, this would involve identifying the characteristic vibrational modes associated with the thiophene ring, the C-Br, C-F, C-O, and O-H bonds.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR | Chemical Shift (δ, ppm) - CH₂ | Value | Value |

| ¹H NMR | Chemical Shift (δ, ppm) - OH | Value | Value |

| ¹³C NMR | Chemical Shift (δ, ppm) - C2 | Value | Value |

| ¹³C NMR | Chemical Shift (δ, ppm) - C3 | Value | Value |

| ¹³C NMR | Chemical Shift (δ, ppm) - C4 | Value | Value |

| ¹³C NMR | Chemical Shift (δ, ppm) - C5 | Value | Value |

| ¹³C NMR | Chemical Shift (δ, ppm) - CH₂OH | Value | Value |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - O-H stretch | Value | Value |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C-F stretch | Value | Value |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C-Br stretch | Value | Value |

Note: The values in this table are hypothetical and serve as an illustration of how computational and experimental data would be compared. Actual values would be derived from specific quantum chemical calculations and experimental measurements.

The comparison between predicted and experimental spectroscopic data is a powerful method for validating both the computational model and the experimental structural assignment. Good agreement between theory and experiment provides a high degree of confidence in the molecular structure and the understanding of its electronic properties.

Applications in Advanced Chemical Synthesis and Materials Science

Precursors for Organic Semiconducting Materials

Thiophene (B33073) derivatives are fundamental building blocks for organic semiconducting materials due to their electron-rich nature and propensity to form extended π-conjugated systems. These materials are integral to the development of next-generation electronic devices. However, no specific studies were found that utilize "4-Bromo-5-fluoro-2-thiophenemethanol" as a precursor for such materials.

Development of Conjugated Polymers and Oligomers

Conjugated polymers and oligomers based on thiophene are widely investigated for their electronic and optical properties. The bromine and fluorine substituents on the thiophene ring could theoretically be used to tune the electronic properties and facilitate polymerization through various cross-coupling reactions. Despite this potential, there are no available research articles or patents that describe the synthesis of conjugated polymers or oligomers using "this compound" as a monomer.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The development of efficient Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) often relies on the tailored synthesis of organic materials with specific energy levels and charge transport properties. Brominated thiophene derivatives can serve as important intermediates in the synthesis of the active layer materials for these devices. nbinno.com However, a review of the literature did not yield any studies that specifically implicate "this compound" in the fabrication of OLEDs or OSCs.

Building Blocks for Functional Materials with Specific Optical Properties

Functional materials with tailored optical properties are in high demand for a variety of applications, from telecommunications to biomedical imaging. Organic chromophores, often containing heterocyclic rings like thiophene, are a key area of research in this field.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are capable of altering the properties of light and are crucial for applications in photonics and optical computing. nih.gov Organic molecules with donor-acceptor structures and extended π-systems can exhibit significant NLO responses. nih.gov While thiophene-containing molecules have been investigated for their NLO properties, there is no specific research detailing the NLO characteristics of materials derived from "this compound."

Fluorescent Probes and Dyes

Fluorescent probes and dyes are essential tools in biological research and medical diagnostics. The thiophene scaffold is found in some fluorescent molecules. The substitution pattern of "this compound" could potentially be exploited to develop novel fluorophores. Nevertheless, no published work was identified that describes the synthesis or application of fluorescent probes or dyes based on this specific compound.

Intermediates in the Synthesis of Fine Chemicals and Specialty Chemicals

Halogenated heterocyclic compounds are versatile intermediates in organic synthesis, enabling the construction of more complex molecules through a variety of coupling reactions. researchgate.net "this compound" possesses multiple reactive sites that could be valuable in the synthesis of fine and specialty chemicals. However, there is a lack of specific examples in the scientific literature of its use as a synthetic intermediate.

Agrochemical Intermediates

Halogenated thiophenes are crucial intermediates in the development of novel agrochemicals, particularly insecticides and fungicides. The specific substitution pattern of this compound offers a unique combination of reactive handles that can be exploited to synthesize complex active ingredients. The bromo group at the 4-position can readily participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl moieties, which are common features in modern pesticides.

For instance, the synthesis of novel 1,2,4-triazole (B32235) insecticides often involves the use of halogenated thiophene derivatives. beilstein-journals.orgnih.gov In a hypothetical synthetic route, the hydroxyl group of this compound could be first protected, followed by a metal-catalyzed cross-coupling reaction at the bromine-bearing carbon. Subsequent deprotection and conversion of the methanol (B129727) group to other functionalities, such as an aldehyde or a carboxylic acid, would provide a versatile intermediate for further elaboration into a final agrochemical product. The presence of the fluorine atom at the 5-position can enhance the biological activity and metabolic stability of the final compound, a common strategy in agrochemical design.

Table 1: Potential Reactions for Agrochemical Synthesis

| Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Introduction of an aryl group at the 4-position |

| Stille Coupling | Organostannane, Pd catalyst | Formation of a C-C bond at the 4-position |

| Oxidation | PCC, PDC, or Swern oxidation | Conversion of the methanol to an aldehyde |

Components for Pharmaceutical Scaffolds (excluding clinical applications)

The thiophene nucleus is a well-established pharmacophore found in numerous approved drugs. nih.gov The introduction of fluorine and bromine atoms can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. nih.govalfa-chemistry.comnih.govtcichemicals.com this compound serves as a valuable building block for the synthesis of diverse pharmaceutical scaffolds in the preclinical research phase.

The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the thiophene core. nih.gov The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidation. nih.gov The methanol group provides a handle for further functionalization, such as conversion to an amine for amide bond formation or an ether linkage.

For example, in the synthesis of kinase inhibitors, a common strategy involves the construction of a heterocyclic core with various substituents to optimize potency and selectivity. This compound could be utilized in a multi-step synthesis where the bromine is first displaced via a Suzuki coupling, followed by modification of the methanol group to introduce a side chain designed to interact with a specific region of the kinase active site.

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area (Preclinical) |

|---|---|---|

| Substituted Thienopyridines | Cross-coupling followed by cyclization | Oncology, Inflammation |

| Thiophene-based amides | Oxidation of methanol to acid, then amide coupling | Neurology, Infectious Diseases |

Precursors for Advanced Polymer Architectures

Thiophene-based polymers are at the forefront of research in organic electronics due to their excellent charge transport properties. nih.gov The properties of these polymers can be finely tuned by introducing different substituents onto the thiophene ring. This compound represents a functionalized monomer that could be used to synthesize novel conducting polymers with tailored properties.

The bromine atom provides a reactive site for polymerization through various cross-coupling methods, such as Grignard Metathesis (GRIM) polymerization or Stille polymerization. The fluorine atom can influence the electronic properties of the resulting polymer, such as the HOMO and LUMO energy levels, which in turn affects its performance in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org

The methanol group offers a site for post-polymerization modification, allowing for the introduction of side chains that can improve solubility, processability, or introduce specific functionalities. For instance, the methanol group could be esterified with a long alkyl chain to enhance the solubility of the polymer in organic solvents, facilitating its deposition into thin films for device fabrication.

Table 3: Potential Polymerization and Modification Reactions

| Reaction | Description | Impact on Polymer Properties |

|---|---|---|

| Grignard Metathesis (GRIM) | Polymerization of the brominated monomer | Formation of a regioregular polythiophene |

| Stille Polymerization | Coupling with a stannylated comonomer | Creation of a copolymer with alternating units |

| Esterification | Reaction of the methanol group with an acyl chloride | Improved solubility and processability |

Future Research Trajectories and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Bromo-5-fluoro-2-thiophenemethanol and its derivatives is poised to move beyond traditional multi-step, often harsh, reaction conditions. A significant research thrust will be the development of more atom-economical, energy-efficient, and environmentally benign synthetic pathways.

Key Research Directions:

C-H Functionalization: A primary challenge is the direct, regioselective introduction of the hydroxymethyl group onto a pre-functionalized 4-bromo-5-fluorothiophene core, or vice-versa. Future research will likely focus on palladium-catalyzed C-H activation strategies that can selectively target the C2 position of the thiophene (B33073) ring. rsc.orgresearchgate.netnih.gov This approach would shorten synthetic sequences and reduce waste compared to classical methods involving lithiation and subsequent reaction with formaldehyde.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. uc.ptapple.comspringerprofessional.deresearchgate.net Developing a continuous flow process for the synthesis of this compound could enable safer handling of brominating or fluorinating agents and allow for precise temperature and residence time control, leading to higher yields and purity.

Green Chemistry Approaches: The principles of green chemistry will be central to future synthetic designs. nih.govmdpi.comrsc.orgnih.gov This includes the exploration of greener solvents (such as deep eutectic solvents), the use of non-toxic and readily available starting materials, and the development of catalytic systems that can be recycled and reused. nih.govrsc.org For instance, employing sodium halides as a source for electrophilic halogens in eco-friendly solvents like ethanol (B145695) represents a promising sustainable strategy. nih.gov Microwave-assisted synthesis is another avenue that can significantly reduce reaction times and energy consumption. acs.org

Anticipated Challenges:

Regioselectivity: Achieving high regioselectivity in C-H functionalization reactions on a di-halogenated thiophene ring can be challenging due to the competing directing effects of the bromo and fluoro substituents.

Functional Group Tolerance: Catalytic systems must be robust enough to tolerate the various functional groups present on the thiophene ring, including the sensitive hydroxymethyl group.

Scalability: Translating novel, efficient lab-scale syntheses into viable, large-scale industrial processes will require significant process optimization and engineering.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic nature of the this compound ring system, influenced by the electron-withdrawing halogens, opens the door to exploring new reactivity patterns and catalytic transformations. The interplay between the C-Br, C-F, and C-OH bonds provides multiple handles for derivatization.

Key Research Directions:

Selective Cross-Coupling Reactions: The bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). nih.gov A major future goal will be to develop highly selective catalysts that can activate the C-Br bond while leaving the C-F bond and the hydroxymethyl group intact. This would allow for the iterative and controlled construction of complex molecular architectures. rsc.org

Asymmetric Catalysis: The development of catalytic asymmetric transformations is a burgeoning field. rsc.org Future work could focus on the enantioselective functionalization of the thiophene core or reactions involving the hydroxymethyl group, leading to chiral thiophene derivatives with potential applications in medicinal chemistry and materials science.

Catalytic Dearomatization: Catalytic asymmetric dearomatization (CADA) of thiophenes is an emerging strategy for accessing chiral, three-dimensional structures from flat aromatic precursors. rsc.orgrsc.org Investigating the dearomatization of this compound could yield novel spirocyclic or fused heterocyclic systems with unique stereochemistry.

Anticipated Challenges:

Catalyst Deactivation: The sulfur atom in the thiophene ring can sometimes act as a catalyst poison, leading to deactivation. Developing sulfur-tolerant catalysts will be crucial.

Competing Reactivity: The presence of multiple reactive sites can lead to a lack of selectivity. Fine-tuning reaction conditions and catalyst design will be necessary to control which functional group reacts.

Stability of Intermediates: Some organometallic intermediates involved in catalytic cycles may be unstable, particularly at elevated temperatures, leading to side reactions and reduced yields.

Deeper Understanding of Structure-Property Relationships through Advanced Characterization and Computational Methods

To fully unlock the potential of this compound and its derivatives, a fundamental understanding of how its molecular structure dictates its physical and electronic properties is essential. This requires a synergistic approach combining advanced analytical techniques and theoretical modeling.

Key Research Directions:

Computational Modeling (DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for predicting the geometric and electronic properties of this compound and its derivatives. acs.orgmdpi.comnih.govresearchgate.net These studies can elucidate the impact of the bromo and fluoro substituents on the molecule's frontier molecular orbitals (HOMO-LUMO), ionization potential, electron affinity, and absorption spectra. acs.orgresearchgate.netepstem.net Such theoretical insights can guide the rational design of new molecules with tailored optoelectronic properties.

Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques such as single-crystal X-ray diffraction will provide precise information on bond lengths, bond angles, and intermolecular packing in the solid state. Understanding these packing motifs is critical for applications in organic electronics, as intermolecular interactions strongly influence charge transport. nih.gov

Probing Intermolecular Interactions: The presence of halogen atoms (Br, F), a sulfur atom, and a hydroxyl group creates opportunities for various non-covalent interactions, including hydrogen bonding and halogen bonding. acs.orgtuni.fi Future research should focus on quantifying the strength and directionality of these interactions and understanding how they can be exploited to control the self-assembly of molecules in thin films and crystals.

Anticipated Challenges:

Accuracy of Computational Models: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Validating theoretical predictions with experimental data is crucial.

Polymorphism: Thiophene-based compounds can often exhibit polymorphism, where they crystallize in different forms with distinct properties. Controlling and characterizing these different polymorphs can be challenging.

Correlation of Molecular Properties to Bulk Material Performance: Bridging the gap between the properties of a single molecule and the performance of a bulk material or device requires a multi-scale understanding of processing-structure-property relationships.

Expansion of Applications in Emerging Material Technologies and Chemical Transformations

The unique combination of functional groups in this compound makes it a highly attractive building block for a new generation of functional materials and a versatile intermediate for complex organic synthesis.

Key Research Directions:

Organic Electronics: Thiophene derivatives are cornerstone materials for organic electronics. bohrium.comresearchgate.netresearchgate.netnih.gov Future research will involve incorporating the this compound moiety into conjugated polymers and small molecules for applications in:

Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the halogens can lower the energy levels of the molecular orbitals, potentially leading to materials with good electron mobility or ambipolar charge transport characteristics. acs.orgresearchgate.netresearchgate.net

Organic Photovoltaics (OPVs): As a component in donor-acceptor polymers, this unit could help tune the optical bandgap and morphology of the active layer, influencing solar cell efficiency. acs.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The rigid thiophene core can be functionalized to create highly fluorescent materials for emissive layers in OLEDs. beilstein-journals.orgrsc.org

Functional Polymers: The hydroxymethyl group can be used as a handle to graft polymer chains, such as polylactide, onto the thiophene core, leading to "hairy-rod" type conjugated polymers with interesting self-assembly properties and potential applications in bioelectronics. mdpi.com

Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in medicinal chemistry. nih.gov The unique substitution pattern of this compound makes it an interesting starting point for the synthesis of novel bioactive compounds.

Anticipated Challenges:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.